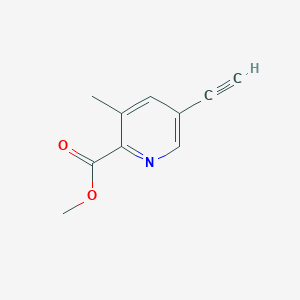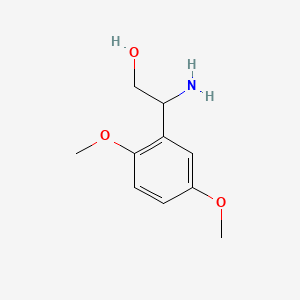
2-Amino-2-(2,5-dimethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2,5-dimethoxyphenyl)ethanol is an aromatic ether that is structurally characterized by a 1,4-dimethoxybenzene ring substituted at position 2 by a 2-amino-1-hydroxyethyl group . This compound is a metabolite of midodrine and acts as a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol typically involves the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol . The reduction reaction is carried out under controlled temperature conditions, usually between -10°C to 0°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar reduction pathways as described in laboratory settings, with optimization for larger scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-(2,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2,5-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its effects on alpha-adrenergic receptors, making it relevant in pharmacological research.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Midodrine: The parent compound from which 2-Amino-2-(2,5-dimethoxyphenyl)ethanol is derived.
Desglymidodrine: Another metabolite of midodrine with similar alpha-adrenergic agonist activity.
2,5-Dimethoxyphenyl-2-hydroxyethylamine: A structurally related compound with similar pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties, particularly its selective alpha-adrenergic agonist activity .
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-amino-2-(2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3 |
InChI-Schlüssel |
ZEXUYASSODBCDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


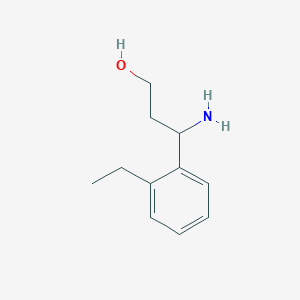
![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)

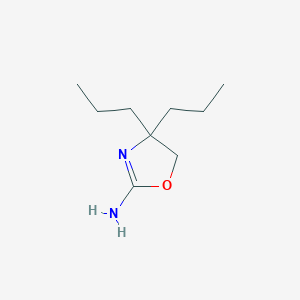
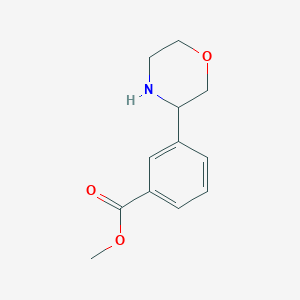
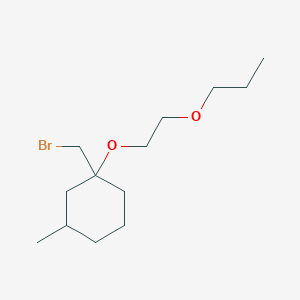
![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)
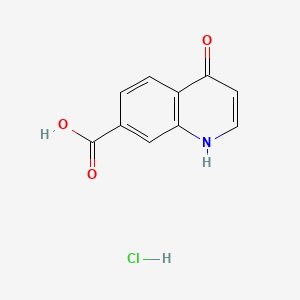
![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)
![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
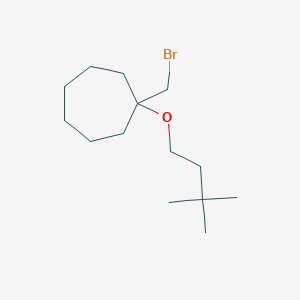
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
